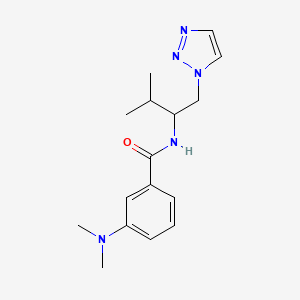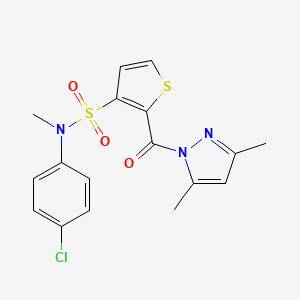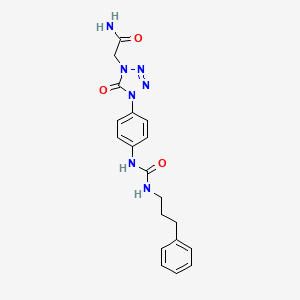
3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide, also known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABN is a synthetic compound that belongs to the class of benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Compounds with dimethylamino, benzamide, and triazole groups are crucial in synthetic chemistry for generating novel heterocyclic compounds, which are the backbone of many pharmaceuticals, agrochemicals, and new materials. For example, novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety have been synthesized for potential applications in medicinal chemistry and as functional materials (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). These synthetic pathways often involve reactions of dimethylamino derivatives with various nucleophiles or electrophiles, demonstrating the versatility of these moieties in facilitating complex chemical transformations.
Biological Activity
The structural motifs present in "3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide" suggest potential biological activities, as dimethylamino and benzamide derivatives are commonly found in bioactive molecules. Compounds derived from similar structures have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties. For instance, certain dimethylamino benzamide derivatives have shown promising antifungal activities against a range of phytopathogenic fungi, indicating their potential as novel antifungal agents (Zhang, Sui, Li, Fang, Yang, Ma, & Zhou, 2016). These activities highlight the importance of studying such compounds for developing new treatments for infectious diseases.
Materials Science Applications
In materials science, the functionalities present in "3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide" can be leveraged for creating advanced materials with specific properties. Benzothiazole derivatives, for example, have been studied for their corrosion inhibition efficiency on steel, suggesting applications in protective coatings and materials engineering to enhance the longevity and durability of metal-based structures (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016). Such compounds contribute to the development of new materials with improved performance in harsh environments.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-12(2)15(11-21-9-8-17-19-21)18-16(22)13-6-5-7-14(10-13)20(3)4/h5-10,12,15H,11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWLPIZPZPZVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2E)-N-(4-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2460749.png)
![2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2460750.png)
![1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2460751.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2460756.png)


